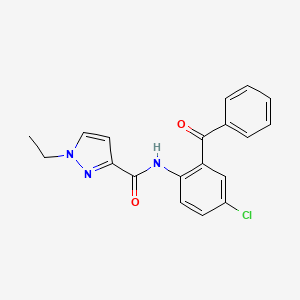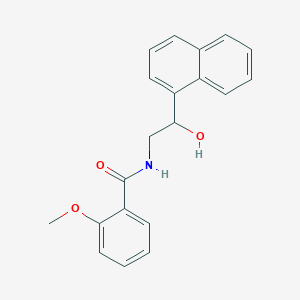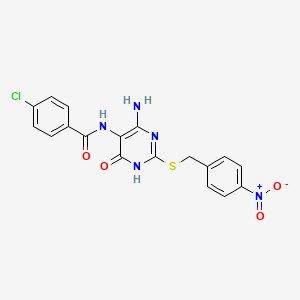
N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Several synthetic methods have been explored to prepare this compound. Notably, Singireddi et al. designed and synthesized a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis likely involves coupling reactions, amide bond formation, and selective functionalization of the pyridine ring.
科学的研究の応用
Metabolism and Effects of Acrylamide
Acrylamide is a compound used in various industrial processes, including the manufacture of polyacrylamide. It is also a byproduct formed during the cooking of foods at high temperatures. The metabolism and effects of acrylamide have been studied extensively due to concerns over its potential health impacts, including neurotoxicity and carcinogenicity.
Metabolism in Humans : Acrylamide undergoes metabolism in humans, leading to the formation of hemoglobin adducts, which can serve as biomarkers for exposure. Studies have shown that acrylamide is metabolized via glycidamide to a lesser extent in humans compared to rodents. The dermal uptake of acrylamide is significantly lower than oral uptake, indicating that skin exposure results in limited systemic availability (Fennell et al., 2005; Fennell et al., 2006).
Health Effects : Occupational exposure to acrylamide has been associated with peripheral nervous system symptoms, with studies finding dose-response associations between hemoglobin adduct levels and symptoms such as tingling or numbness in the hands or feet. However, these symptoms were generally mild and reversible upon cessation of exposure (Hagmar et al., 2001).
Exposure Assessment : Studies assessing exposure to acrylamide through biomonitoring have identified urinary metabolites such as N-acetyl-S-(2-carbamoylethyl)-l-cysteine (AAMA) and others as indicators of acrylamide exposure. These biomarkers have been used to estimate dietary intake of acrylamide and assess the risk associated with exposure (Fernández et al., 2021).
特性
IUPAC Name |
N-[[2-[methyl(methylsulfonyl)amino]pyridin-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-4-10(15)13-8-9-6-5-7-12-11(9)14(2)18(3,16)17/h4-7H,1,8H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLXBHNVPBGBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)CNC(=O)C=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2534384.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2534385.png)
![Ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2534386.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2534387.png)
![4-(3-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2534388.png)


![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2534392.png)
![2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2534397.png)

![ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2534399.png)
